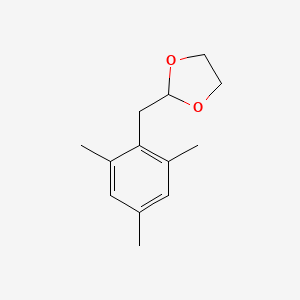

2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene

説明

2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene: is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of a benzene ring substituted with three methyl groups and a 1,3-dioxolane ring attached via a methylene bridge

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 2,4,6-trimethylbenzyl chloride with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a 1,3-dioxolane ring via cyclization. The reaction conditions generally include:

Temperature: Moderate temperatures (around 60-80°C)

Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid

Solvent: Common solvents include toluene or dichloromethane

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: to ensure efficient mixing and reaction control

Purification steps: such as distillation or recrystallization to obtain the desired product with high purity

化学反応の分析

Types of Reactions: 2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols

Substitution: Halogenated or nitro-substituted derivatives

科学的研究の応用

Organic Synthesis

Intermediates in Chemical Reactions:

The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that yield dioxepane-, dioxolan-, and dioxane-substituted amides, which are useful in the development of herbicides and other agrochemicals . For instance, the synthesis of 2-halomethyl-1,3-cyclic acetals from 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene has been documented as a method for producing herbicidal agents .

Polymerization:

Research indicates that derivatives of this compound can be utilized as monomers in polymerization processes. Specifically, 1,3-dioxolan-4-ones derived from similar structures have been shown to polymerize under organocatalyzed conditions to form aliphatic polyesters . These polymers have applications in biodegradable materials and packaging.

Agricultural Applications

Herbicides:

The compound's derivatives are explored for their potential as herbicides. For example, dioxolan- or dioxane-2-ylmethyl substituted acetamides have been reported to act as antidotes that protect crops from phytotoxic effects caused by active thiolcarbamate herbicides . This application highlights the compound's role in enhancing agricultural productivity while mitigating chemical hazards.

Materials Science

Coatings and Adhesives:

The unique properties of this compound make it suitable for use in coatings and adhesives. Its stability and reactivity can contribute to the development of high-performance materials that require specific adhesion properties or resistance to environmental degradation.

Case Study 1: Synthesis of Herbicides

A study demonstrated the synthesis of herbicidal agents using intermediates derived from this compound. The process involved chlorination followed by reaction with substituted amines to yield effective herbicides. The results indicated significant efficacy against common weeds while maintaining crop safety .

Case Study 2: Polymer Development

In another research project focusing on biodegradable plastics, derivatives of this compound were polymerized to create aliphatic polyesters. The study explored various catalysts and polymerization conditions to optimize yield and molecular weight. The resulting materials showed promise for use in environmentally friendly packaging solutions .

作用機序

The mechanism of action of 2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic processes. The presence of the 1,3-dioxolane ring and the methyl groups can affect the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

2,4,6-Trimethylbenzyl alcohol: Similar structure but lacks the 1,3-dioxolane ring.

2,4,6-Trimethylphenol: Contains a hydroxyl group instead of the 1,3-dioxolane ring.

2,4,6-Trimethylbenzaldehyde: Contains an aldehyde group instead of the 1,3-dioxolane ring.

Uniqueness: 2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and applications that are not possible with its similar counterparts.

生物活性

2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene is an organic compound characterized by a benzene ring with three methyl substituents and a 1,3-dioxolane moiety. Its molecular formula is . This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis, material science, and pharmaceutical research.

The synthesis of this compound typically involves the reaction of 2,4,6-trimethylbenzyl chloride with ethylene glycol under acidic conditions. The reaction yields the desired compound through cyclization to form the dioxolane ring. The following table summarizes the key synthetic parameters:

| Parameter | Details |

|---|---|

| Temperature | 60-80°C |

| Catalyst | p-Toluenesulfonic acid or sulfuric acid |

| Solvent | Toluene or dichloromethane |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the 1,3-dioxolane ring allows the compound to act as a substrate or inhibitor in enzymatic reactions. This structural feature influences its binding affinity and specificity towards metabolic pathways and enzyme activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antimicrobial properties. A study on related dioxolane derivatives demonstrated their efficacy against various bacterial strains:

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | Significant activity |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Perfect activity |

| Escherichia coli | No activity |

The results showed that most dioxolane derivatives had excellent antifungal activity against Candida albicans, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .

Case Studies

Several case studies have focused on the biological activities of dioxolane derivatives:

- Antifungal Screening : A series of synthesized dioxolanes exhibited potent antifungal effects against C. albicans, with all tested compounds (except one) showing significant activity.

- Antibacterial Effects : In vitro tests revealed that certain derivatives displayed strong antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while showing limited effects against Gram-negative strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,4,6-Trimethylbenzyl alcohol | Lacks dioxolane ring | Limited antibacterial properties |

| 2,4,6-Trimethylphenol | Contains hydroxyl group | Moderate antifungal activity |

| 2,4,6-Trimethylbenzaldehyde | Contains an aldehyde group | Lower antibacterial effectiveness |

The unique presence of the dioxolane ring in this compound enhances its chemical reactivity and biological interactions compared to these similar compounds .

特性

IUPAC Name |

2-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13/h6-7,13H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJBBXJJGDQQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC2OCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645894 | |

| Record name | 2-[(2,4,6-Trimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-34-7 | |

| Record name | 2-[(2,4,6-Trimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。